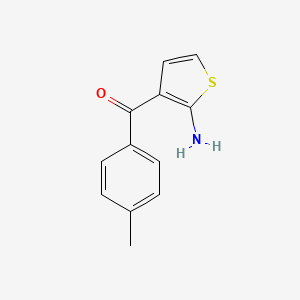

(2-Aminothiophen-3-YL)(P-tolyl)methanone

Vue d'ensemble

Description

2-Aminothiophen-3-YL)(P-tolyl)methanone, also known as ATPM, is a novel small molecule compound with potential therapeutic applications. ATPM is a derivative of benzothiophene which has been studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been studied for its ability to act as an agonist of the nuclear receptor PPARγ, which is involved in the regulation of lipid metabolism, inflammation, and other metabolic processes. ATPM has also been studied for its ability to inhibit the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in cell proliferation and survival.

Applications De Recherche Scientifique

Crystal and Molecular Structures

The study of crystal and molecular structures of 2-aminothiophene derivatives, including those similar to (2-Aminothiophen-3-YL)(P-tolyl)methanone, reveals their potential as allosteric enhancers at the human A1 adenosine receptor. These derivatives exhibit specific crystal packing and molecular conformation influenced by intramolecular hydrogen bonds, demonstrating the significance of structural analysis in understanding their biological activity and potential applications in medicinal chemistry (Kubicki et al., 2012).

Synthesis and Characterization for Antimicrobial Activity

Novel compounds synthesized and characterized, involving thiophene derivatives, have been explored for their antibacterial activities. Studies on these compounds include spectral characterization, density functional theory (DFT), and docking studies, highlighting their potential in designing new antimicrobial agents. This demonstrates the role of thiophene derivatives in the development of novel therapeutics (Shahana & Yardily, 2020).

Coordination Compounds and Antibacterial Activity

Research into coordination compounds involving thiophene derivatives has shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. The synthesis and structural characterization of these compounds provide insights into their potential as more effective alternatives to traditional antibiotics (Sabounchei et al., 2017).

Development of Antimicrobial and Anticancer Agents

Thiophene derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds have shown higher activity than standard drugs, indicating the potential of thiophene-based derivatives in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Study of 3d-Metal Coordination Compounds

The synthesis of new 3d-metal complexes based on substituted 2-amino-4(5H)-ketothiophens opens new avenues for the application of thiophene derivatives in materials science and coordination chemistry. These complexes, with their unique structural features, have potential applications in catalysis and as materials with specific magnetic or electronic properties (Nikitin et al., 2008).

Spectroscopic Properties and Theoretical Studies

The electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been investigated, providing insights into their photophysical properties and interactions with the environment. These studies contribute to the understanding of the fundamental properties of thiophene derivatives and their potential applications in sensing, imaging, and optoelectronics (Al-Ansari, 2016).

Propriétés

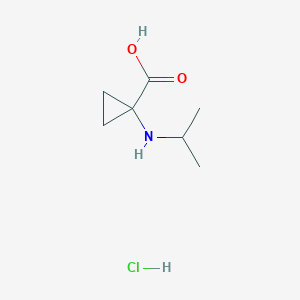

IUPAC Name |

(2-aminothiophen-3-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8-2-4-9(5-3-8)11(14)10-6-7-15-12(10)13/h2-7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIVAEMDLQKOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2700646.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)

![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)

![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2700656.png)

![5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2700661.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/no-structure.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate](/img/structure/B2700669.png)